molecular formula C19H19FN2O2 B12605515 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione CAS No. 918145-87-6

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione

Cat. No.: B12605515
CAS No.: 918145-87-6
M. Wt: 326.4 g/mol
InChI Key: BQCDCGYCNOHHJI-UHFFFAOYSA-N
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Description

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . The presence of a fluorine atom in the phenyl ring adds unique properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the fluorophenyl and pyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

918145-87-6

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]piperidine-2,6-dione

InChI

InChI=1S/C19H19FN2O2/c20-16-9-7-15(8-10-16)17-11-6-14(13-21-17)3-2-12-22-18(23)4-1-5-19(22)24/h6-11,13H,1-5,12H2

InChI Key

BQCDCGYCNOHHJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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